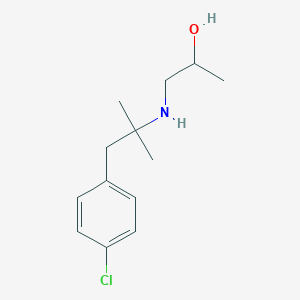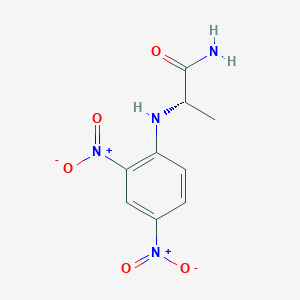
N~2~-(2,4-Dinitrophenyl)-L-alaninamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~2~-(2,4-Dinitrophenyl)-L-alaninamide is an organic compound that belongs to the class of dinitrophenyl derivatives It is characterized by the presence of a dinitrophenyl group attached to the L-alaninamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-(2,4-Dinitrophenyl)-L-alaninamide typically involves the nitration of phenol to produce 2,4-dinitrophenol, which is then reacted with L-alaninamide. The nitration process requires concentrated nitric acid and sulfuric acid as reagents, and the reaction is carried out under controlled temperature conditions to ensure the selective formation of the dinitrophenyl derivative .
Industrial Production Methods
Industrial production of N2-(2,4-Dinitrophenyl)-L-alaninamide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The final product is typically purified through recrystallization or chromatography techniques to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
N~2~-(2,4-Dinitrophenyl)-L-alaninamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups, resulting in the formation of aminophenyl derivatives.
Substitution: The dinitrophenyl group can undergo nucleophilic substitution reactions, where nucleophiles replace one or more nitro groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).
Reduction: Reducing agents such as sodium borohydride (NaBH~4~) and hydrogen gas (H~2~) in the presence of a catalyst are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of aminophenyl derivatives.
Substitution: Formation of substituted dinitrophenyl derivatives.
Scientific Research Applications
N~2~-(2,4-Dinitrophenyl)-L-alaninamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and analytical chemistry for detecting and quantifying aldehydes and ketones.
Biology: Employed in biochemical studies to investigate enzyme activities and protein interactions.
Industry: Utilized in the production of dyes, pigments, and other chemical intermediates
Mechanism of Action
The mechanism of action of N2-(2,4-Dinitrophenyl)-L-alaninamide involves its interaction with specific molecular targets, such as enzymes and proteins. The dinitrophenyl group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition or modification of their activity. This interaction can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
2,4-Dinitrophenol: A related compound with similar chemical properties but different applications.
2,4-Dinitrophenylhydrazine: Used in the detection of carbonyl compounds.
2,4-Dinitroaniline: Employed in the synthesis of dyes and pigments .
Uniqueness
N~2~-(2,4-Dinitrophenyl)-L-alaninamide is unique due to its specific structure, which combines the properties of dinitrophenyl and L-alaninamide. This combination allows it to participate in a wide range of chemical reactions and makes it suitable for diverse applications in scientific research and industry .
Properties
CAS No. |
15159-80-5 |
|---|---|
Molecular Formula |
C9H10N4O5 |
Molecular Weight |
254.20 g/mol |
IUPAC Name |
(2S)-2-(2,4-dinitroanilino)propanamide |
InChI |
InChI=1S/C9H10N4O5/c1-5(9(10)14)11-7-3-2-6(12(15)16)4-8(7)13(17)18/h2-5,11H,1H3,(H2,10,14)/t5-/m0/s1 |
InChI Key |
WDXWUTOQGWJXHE-YFKPBYRVSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N)NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |
Canonical SMILES |
CC(C(=O)N)NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



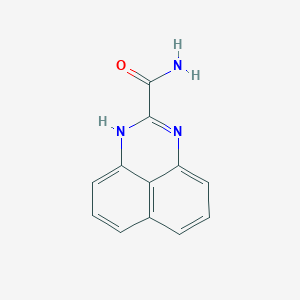
![Pyridine, 2-[(propylthio)methyl]-](/img/structure/B14710688.png)
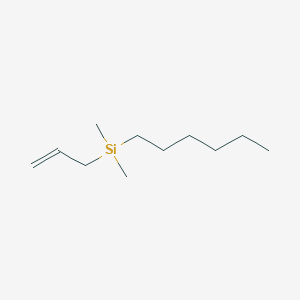
![2-(Chloromethyl)-1,4-dioxaspiro[4.6]undecane](/img/structure/B14710699.png)
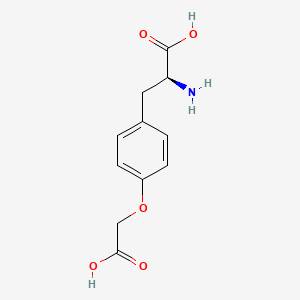
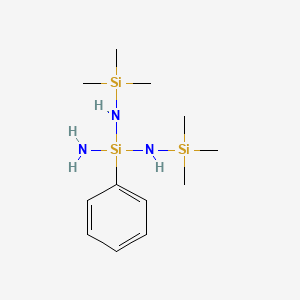
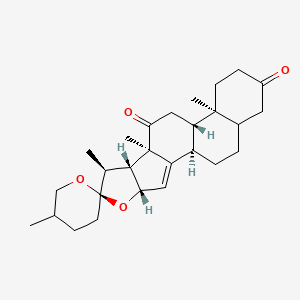
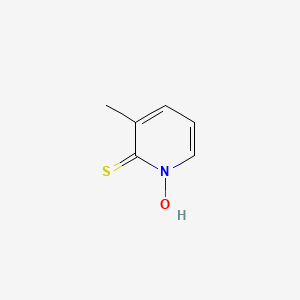
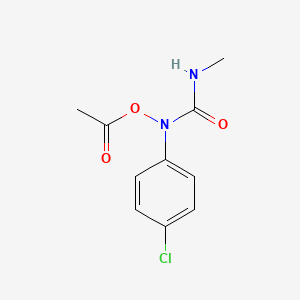
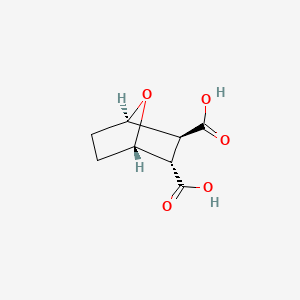
![2-Ethyl-2,3-dihydroimidazo[2,1-a]phthalazine](/img/structure/B14710739.png)
![[{2-[(Carboxymethyl)amino]ethyl}(phosphonomethyl)amino]acetic acid](/img/structure/B14710742.png)
